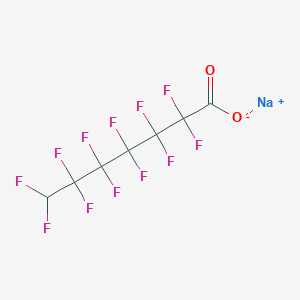

Sodium 7H-perfluoroheptanoate

Descripción

Significance of Per- and Polyfluoroalkyl Substances in Contemporary Environmental and Chemical Sciences

Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic organofluorine chemical compounds that have garnered significant attention in environmental and chemical sciences. mdpi.comfrontiersin.org These man-made chemicals, produced for decades, are characterized by a chain of linked carbon and fluorine atoms, with the carbon-fluorine bond being one of the strongest in organic chemistry. mdpi.comnih.gov This inherent stability leads to their extreme persistence in the environment, earning them the moniker "forever chemicals". mdpi.comnih.gov

PFAS have been utilized in a vast array of industrial and consumer products due to their unique properties, such as repelling oil, water, and stains. nih.govitrcweb.org They are found in items like non-stick cookware, food packaging, waterproof clothing, carpets, and firefighting foams. nih.govnih.gov The widespread use and disposal of these products have resulted in the global distribution of PFAS, contaminating soil, air, and water. frontiersin.orgnih.gov Consequently, human exposure to PFAS is widespread, primarily through the consumption of contaminated food and water. mdpi.comnih.gov The persistence and potential for bioaccumulation of certain PFAS have raised concerns within the scientific and regulatory communities. frontiersin.org

Evolution of Research Focus: Transition from Long-Chain to Short-Chain Perfluoroalkyl Carboxylates

Historically, research and regulatory actions have predominantly focused on long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). mdpi.comnih.gov This was largely due to their historical production volumes and early detection in environmental and biological samples. mdpi.com In response to growing concerns, the production and use of these long-chain compounds have been phased out by many manufacturers. nih.govresearchgate.net

This has led to a shift in industrial production towards short-chain PFAS as replacements. researchgate.net Short-chain perfluoroalkyl carboxylates, which have seven or fewer carbon atoms, are generally considered to have shorter biological half-lives. researchgate.netacs.org However, these shorter-chain alternatives exhibit higher mobility in water and are less effectively removed by some conventional water treatment methods. researchgate.netfrontiersin.org This transition has necessitated a corresponding evolution in research focus, with scientists now increasingly studying the environmental fate, transport, and potential effects of these short-chain PFAS. researchgate.netfrontiersin.org

Position of Sodium 7H-Perfluoroheptanoate within the Broader PFAS Chemical Landscape

This compound falls under the category of polyfluoroalkyl substances, which are characterized by having at least one perfluoroalkyl moiety (-CnF2n+1) but also containing atoms (in this case, a hydrogen atom) that are not fluorine. It is a sodium salt of 7H-perfluoroheptanoic acid. Based on the carbon chain length, perfluoroalkyl carboxylates with seven or fewer carbons are classified as short-chain. acs.org Therefore, this compound, with its seven-carbon chain, is considered a short-chain PFAS. As a polyfluorinated compound, it is part of the broader group of PFAS that are under scrutiny for their environmental behavior and persistence.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F12O2.Na/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21;/h1H,(H,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWOFFNEMGRGMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF12NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635441 | |

| Record name | Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2264-25-7 | |

| Record name | Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Engineering of Sodium 7h Perfluoroheptanoate

Advanced Fluorination Techniques for Heptanoic Acid Derivatives

The introduction of fluorine atoms into the heptanoic acid backbone is the most critical and challenging step in the synthesis of perfluoroheptanoic acid, the precursor to Sodium 7H-perfluoroheptanoate. This transformation is typically achieved through electrochemical fluorination or direct fluorination methods.

Electrochemical Fluorination Pathways and Mechanistic Considerations

Electrochemical fluorination (ECF), often referred to as the Simons Process, is a well-established industrial method for producing perfluorinated compounds. The process involves the electrolysis of an organic compound, in this case, a heptanoic acid derivative, in anhydrous hydrogen fluoride (B91410) (AHF). A nickel anode is typically used, and the process is conducted under conditions that prevent the evolution of elemental fluorine gas.

The mechanism of ECF is complex and involves the formation of high-valent nickel fluoride species on the anode surface, which act as the fluorinating agent. The organic substrate is adsorbed onto the anode, where it undergoes successive replacement of hydrogen atoms with fluorine atoms. The process continues until all hydrogens on the carbon chain are substituted. The strength of the carbon-fluorine bond, the strongest single bond in organic chemistry, contributes to the high stability of the resulting perfluorinated acid. oakwoodchemical.comcecri.res.in

Key parameters influencing the efficiency of electrochemical fluorination include:

Current Density: Affects the rate of fluorination and can influence the degree of fragmentation and yield. fluorine1.runumberanalytics.com

Voltage: Must be sufficient to overcome the cell resistance and drive the fluorination reaction. fluorine1.ru

Temperature: Controls the viscosity and conductivity of the electrolyte and can impact reaction rates and byproduct formation. fluorine1.runumberanalytics.com

Electrolyte Composition: The concentration of the organic substrate in AHF is a critical factor. numberanalytics.com

Direct Fluorination Strategies

Direct fluorination involves the use of elemental fluorine (F₂) gas. However, due to the extreme reactivity of fluorine gas, this method requires highly specialized equipment and careful control of reaction conditions to prevent uncontrolled reactions and degradation of the starting material. The reaction is typically carried out in a perfluorinated solvent to manage the high heat of reaction and ensure safety. fluorine1.ru

Alternative and often more selective direct fluorination methods are being explored to avoid the harsh conditions of using elemental fluorine. These strategies can involve the use of electrophilic fluorinating reagents. mdpi.com One such approach is photocatalytic C-H fluorination, which utilizes a photocatalyst to activate C-H bonds for subsequent fluorination by a milder fluorine source. brittonsfu.com While these methods offer potential for greater selectivity and milder conditions, their application to the synthesis of perfluoroheptanoic acid is still an area of active research.

Neutralization and Salt Formation Processes

Once perfluoroheptanoic acid is synthesized, the final step to produce this compound is a neutralization reaction. This is a standard acid-base reaction where the acidic perfluoroheptanoic acid reacts with a sodium-containing base to form the corresponding salt and water. libretexts.org

Use of Sodium Hydroxide (B78521) and Sodium Carbonate in Synthesis

The most common bases used for the neutralization of perfluoroheptanoic acid are sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃).

The reaction with sodium hydroxide is a straightforward neutralization: C₆F₁₃COOH + NaOH → C₆F₁₃COONa + H₂O

The reaction with sodium carbonate proceeds as follows, producing carbon dioxide as a byproduct: 2C₆F₁₃COOH + Na₂CO₃ → 2C₆F₁₃COONa + H₂O + CO₂

The choice between these bases can depend on factors such as cost, handling requirements, and the desired pH of the final product solution. The reaction with sodium hydroxide is typically rapid and highly exothermic. jamgroupco.com The use of sodium carbonate also results in an effective neutralization, with the evolution of carbon dioxide gas being a characteristic feature of the reaction. youtube.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. This involves a systematic approach to adjusting various parameters throughout the synthesis process.

For the fluorination step, optimization strategies focus on:

Catalyst Selection and Loading: In certain fluorination methods, the choice and amount of catalyst can significantly influence reaction efficiency.

Reaction Time and Temperature: These parameters are carefully controlled to ensure complete fluorination without causing degradation of the molecule. whiterose.ac.uk

Solvent System: The choice of solvent can affect reactant solubility and reaction kinetics.

In the neutralization step, optimization involves:

Stoichiometric Control: Precise addition of the base is necessary to ensure complete conversion of the acid to the salt without introducing excess base, which would be an impurity.

Temperature Control: Due to the exothermic nature of the neutralization reaction, temperature must be managed to prevent side reactions and ensure safety. purdue.edu

Purification Methods: After neutralization, purification steps such as recrystallization or extraction may be employed to remove any unreacted starting materials or byproducts.

A Design of Experiments (DoE) approach can be a powerful tool for systematically exploring the effects of multiple variables on the reaction outcome, allowing for the identification of optimal conditions more efficiently than a one-factor-at-a-time (OFAT) approach. whiterose.ac.uk

Below is an interactive data table summarizing key parameters for optimization:

Table 1: Key Parameters for Optimization of this compound Synthesis| Stage | Parameter | Importance | Typical Range/Considerations |

|---|---|---|---|

| Fluorination (ECF) | Current Density | Affects reaction rate and yield | 0.01-0.02 A/dm² |

| Voltage | Drives the reaction | 5-7 V | |

| Temperature | Influences kinetics and side reactions | 0-20 °C | |

| Substrate Concentration | Impacts efficiency and product separation | Varies based on equipment and specific process | |

| Neutralization | Base | Purity of final product | Sodium Hydroxide or Sodium Carbonate |

| Stoichiometry | Ensures complete reaction | 1:1 or 2:1 molar ratio (acid:base) | |

| Temperature | Controls exothermicity | 0-40 °C |

Scale-Up Considerations and Industrial Synthesis Pathways

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. The primary industrial pathway relies on electrochemical fluorination due to its established nature and scalability.

Key considerations for scale-up include:

Reactor Design: ECF cells for industrial production are significantly larger and require robust materials of construction, such as nickel and its alloys, to withstand the corrosive anhydrous hydrogen fluoride.

Heat Management: The fluorination and neutralization steps are exothermic, and efficient heat exchange systems are necessary to maintain optimal reaction temperatures and prevent thermal runaways.

Material Handling: Safe handling and storage of large quantities of hazardous materials like anhydrous hydrogen fluoride are paramount.

Process Control and Automation: Industrial processes are typically automated to ensure consistent product quality and safe operation.

The industrial synthesis is a multi-step process that often begins with the production of the necessary raw materials, such as heptanoyl chloride, which is then subjected to electrochemical fluorination. The resulting perfluoroheptanoyl fluoride is subsequently hydrolyzed to perfluoroheptanoic acid, which is then neutralized to yield the final sodium salt.

Environmental Behavior and Fate of Sodium 7h Perfluoroheptanoate

Environmental Transport and Distribution Dynamics

Once released into the environment, the physicochemical properties of Sodium 7H-perfluoroheptanoate govern its movement and distribution. Its high water solubility and resistance to degradation contribute to its mobility and widespread dispersal.

As a short-chain PFAS, this compound is highly mobile in both aqueous and terrestrial systems. frontiersin.orgnih.gov Its high polarity and water solubility facilitate its transport through surface water and groundwater. mdpi.comepa.gov Unlike longer-chain PFAS which have a greater tendency to sorb to sediments and organic matter, shorter-chain compounds like this compound remain predominantly in the dissolved phase, allowing for long-range transport. frontiersin.orgitrcweb.org This high mobility leads to the rapid distribution of the compound in water resources, potentially contaminating drinking water sources far from the original point of release. nih.gov While it has some potential to adsorb to suspended solids and sediment, its mobility is generally considered to be high to very high. masscta.org

Table 1: Environmental Mobility Characteristics of Short-Chain vs. Long-Chain PFAS

| Property | Short-Chain PFAS (e.g., this compound) | Long-Chain PFAS (e.g., PFOA) |

|---|---|---|

| Water Solubility | High mdpi.com | Lower |

| Sorption to Soil/Sediment | Low frontiersin.org | Higher itrcweb.org |

| Mobility in Water | High nih.gov | Moderate |

| Potential for Long-Range Transport | High epa.gov | Moderate |

A notable characteristic of PFAS, including this compound, is their tendency to accumulate at the air-water interface. serdp-estcp.milenviro.wiki This is due to their surfactant-like properties, with a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) and oleophobic (oil-repelling) tail. serdp-estcp.milenviro.wiki This structure causes the molecules to orient themselves at interfaces, leading to concentrations at the air-water interface that can be significantly higher than in the bulk water. itrcweb.orgwpmucdn.com This phenomenon can influence the transport of these compounds in the unsaturated zone of soils and may affect their distribution in surface waters. enviro.wiki Studies have shown that the accumulation at the air-water interface can be a significant retention mechanism in unsaturated soils, potentially retarding their downward movement to groundwater. enviro.wikiwpmucdn.com

Mobility in Aqueous and Terrestrial Systems

Bioaccumulation Potential and Trophic Transfer Mechanisms

The bioaccumulation potential of this compound, a short-chain perfluoroalkyl carboxylic acid (PFCA), is generally considered to be lower than that of long-chain PFCAs. researchgate.net The length of the fluorinated carbon chain is a primary determinant of the bioaccumulation potential of perfluorinated acids. researchgate.net Research indicates that PFCAs with seven or fewer fluorinated carbons have a low potential for biomagnification in food webs. researchgate.net

Unlike conventional persistent organic pollutants that are lipophilic and accumulate in fatty tissues, PFCAs tend to bind to proteins in well-perfused tissues such as the liver, blood, and kidneys. mst.dkwikipedia.org While long-chain PFAS are known to bioaccumulate, short-chain alternatives like this compound are generally less bioaccumulative. mst.dk However, their high water solubility and mobility can lead to widespread distribution in the aquatic environment, increasing the potential for exposure to aquatic organisms. frontiersin.org

Studies on the trophic transfer of PFAS have shown varied results depending on the specific compound, food web structure, and ecosystem. In some aquatic food webs, trophic magnification has been observed for certain long-chain PFAS. nih.gov Conversely, short-chain PFCAs often exhibit trophic dilution, meaning their concentrations decrease at higher trophic levels. nih.gov For instance, in a study of an e-waste contaminated site, trophic magnification was observed for most PCB congeners in both aquatic and terrestrial food webs, while halogenated flame retardants showed trophic dilution in the aquatic food web. nih.gov The mechanisms of biomagnification for pollutants in aquatic food webs differ from those in terrestrial food webs, suggesting that the bioaccumulation of contaminants in terrestrial ecosystems cannot be directly inferred from aquatic ecosystems. nih.gov

Table 1: Bioaccumulation Metrics for Selected Perfluoroalkyl Carboxylic Acids (PFCAs) in Aquatic Organisms

| Compound | Carbon Chain Length | Organism | Bioaccumulation Factor (BAF) / Bioconcentration Factor (BCF) | Reference |

|---|---|---|---|---|

| Perfluorobutanoic Acid (PFBA) | C4 | Fish | < 1 | mst.dk |

| Perfluoropentanoic Acid (PFPeA) | C5 | Rainbow Trout | BAFs < 0.1 | canada.ca |

| Perfluorohexanoic Acid (PFHxA) | C6 | Rainbow Trout | BAFs < 0.1 | canada.ca |

| Perfluoroheptanoic Acid (PFHpA) | C7 | Rainbow Trout | BAFs < 0.1 | canada.ca |

| Perfluorooctanoic Acid (PFOA) | C8 | Fish | BCFs generally below regulatory criteria but higher than short-chains | researchgate.netcanada.ca |

Comparative Environmental Profiles with Other Perfluoroalkyl Substances (e.g., PFOA)

This compound is a member of the short-chain PFAS group, which has been introduced as replacements for long-chain compounds like perfluorooctanoic acid (PFOA). acs.org The environmental profiles of short-chain and long-chain PFAS differ significantly in terms of their persistence, mobility, and bioaccumulation potential.

Persistence: All PFAS, including both short and long-chain compounds, are characterized by their extreme persistence in the environment due to the strength of the carbon-fluorine bond. nih.govkemi.se They are resistant to natural degradation processes such as hydrolysis, photolysis, and biodegradation. wikipedia.org

Mobility: A key difference between short-chain PFAS like this compound and long-chain PFAS like PFOA lies in their mobility. Short-chain PFAS are generally more water-soluble and less likely to sorb to soil and sediment particles compared to their long-chain counterparts. mst.dksanbornhead.com This higher solubility and lower sorption efficiency contribute to their greater mobility in aquatic environments, potentially leading to widespread contamination of water resources. frontiersin.org

Bioaccumulation: As discussed in the previous section, the bioaccumulation potential of PFCAs is directly related to their carbon chain length. researchgate.net Short-chain PFCAs, including this compound, are considered to have a low bioaccumulation potential compared to long-chain compounds like PFOA. researchgate.netcanada.ca PFOA, while less bioaccumulative than perfluorooctane (B1214571) sulfonate (PFOS), still has a higher potential to accumulate in organisms than short-chain alternatives. wikipedia.orgdcceew.gov.au

Toxicity: Generally, long-chain PFAS like PFOA and PFOS are considered more toxic than short-chain PFAS. mst.dk However, concerns about the potential health effects of short-chain PFAS are growing as they are now widely detected in the environment and in humans. acs.org

Table 2: Comparative Environmental Profile of this compound (as a representative short-chain PFCA) and PFOA (as a representative long-chain PFCA)

| Property | This compound (C7) | Perfluorooctanoic Acid (PFOA) (C8) |

|---|---|---|

| Persistence | Extremely persistent nih.govkemi.se | Extremely persistent wikipedia.orgnih.gov |

| Mobility in Water | High, due to higher water solubility and lower sorption mst.dkfrontiersin.org | Lower than short-chains, but still mobile wikipedia.orgsanbornhead.com |

| Bioaccumulation Potential | Low researchgate.netcanada.ca | Higher than short-chains, considered bioaccumulative in some contexts wikipedia.orgdcceew.gov.au |

| Trophic Transfer | Generally shows trophic dilution nih.gov | Can biomagnify in some food webs dcceew.gov.au |

Supramolecular Interactions and Self Assembly Phenomena

Micellization Behavior in Aqueous Solutions

In an aqueous environment, Sodium 7H-perfluoroheptanoate molecules organize to minimize the unfavorable contact between their fluorocarbon tails and water. This process, known as micellization, is a cornerstone of its function as a surfactant.

The critical micelle concentration (CMC) is the specific concentration above which surfactant molecules begin to aggregate to form micelles. wikipedia.org Below the CMC, the surfactant primarily exists as individual monomers in the solution. Once the CMC is reached, any additional surfactant molecules added to the system preferentially form micelles. wikipedia.org

For this compound (also referred to as sodium perfluoroheptanoate or NaPFHept in literature), the CMC in aqueous solution at 310.15 K (37°C) has been determined to be approximately 83 mM to 104 mM. ua.ptua.pt The value of the CMC is not absolute and can be influenced by several factors including temperature, pressure, and the presence of other substances such as electrolytes or complexing agents. wikipedia.org As will be discussed, the addition of β-cyclodextrin, for example, significantly increases the CMC. ua.ptua.pt

| Condition | CMC (mM) | Temperature (K) | Source |

|---|---|---|---|

| Aqueous Solution | 83 | 310.15 | ua.pt |

| Aqueous Solution | 104 | Not Specified | ua.pt |

| Aqueous Solution with 15 mM β-cyclodextrin | 114 | 310.15 | ua.pt |

| Aqueous Solution with β-cyclodextrin | 116 | Not Specified | ua.pt |

The aggregation of perfluorinated surfactants is often not an abrupt event that occurs precisely at the CMC, but rather a more gradual process. Studies on the closely related compound, sodium perfluorooctanoate (SPFO), have shown that aggregation can begin at concentrations below the formally defined CMC. researchgate.netresearchgate.netresearchgate.net This initial stage involves the formation of smaller aggregates, often referred to as pre-micelles. researchgate.netresearchgate.net

This gradual aggregation suggests an evolution of the micellar structure. It is proposed that at concentrations around 0.01 mol dm⁻³, pre-micellar aggregates of the perfluorooctanoate ions begin to form. researchgate.net As the concentration increases towards the CMC, these pre-micelles evolve, capturing counterions and growing in size and organization to form the more defined micellar structures observed above the CMC. researchgate.net

Counterions, such as the sodium ion (Na⁺) in this compound, play a critical role in micellization. The aggregation of the anionic perfluoroheptanoate monomers is opposed by electrostatic repulsion between their negatively charged carboxylate head groups. Counterions diminish these repulsive forces by binding to the micellar surface, effectively shielding the negative charges. acs.org

The effectiveness of a counterion in promoting micellization depends on its properties, such as its hydrated radius and binding affinity to the micelle. acs.org For anionic surfactants, the CMC generally decreases as the counterion changes in the order Li⁺ > Na⁺ > K⁺ > Cs⁺. acs.org This trend is related to the decreasing size of the hydrated ion and the corresponding increase in the degree of counterion binding to the micelle. acs.org The stronger binding of smaller hydrated counterions like Cs⁺ neutralizes the head group charges more effectively, reducing repulsion and favoring the formation of aggregates at a lower concentration. acs.orgacs.org

Formation of Pre-micelles and Micellar Structure Evolution

Inclusion Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape, featuring a hydrophobic inner cavity and a hydrophilic exterior. mdpi.com This structure allows them to encapsulate hydrophobic "guest" molecules, such as the perfluorocarbon tail of this compound, forming what are known as inclusion complexes.

Research has confirmed that the perfluoroheptanoate anion forms inclusion complexes with β-cyclodextrin (β-CD). ua.ptua.pt Using methods such as Job's method of continuous variations, studies have determined that the predominant complex formed has a 1:1 stoichiometry, meaning one perfluoroheptanoate anion is included within the cavity of one β-cyclodextrin molecule. ua.ptacs.org

The formation of this complex is a favorable interaction, driven by the hydrophobic effect, which seeks to remove the fluorocarbon chain from the aqueous environment and place it into the less polar cyclodextrin (B1172386) cavity. ua.pt The strength of this interaction is quantified by the apparent inclusion constant (Kₐ). For the 1:1 complex between the perfluoroheptanoate anion and β-cyclodextrin, the apparent inclusion constant has been estimated to be greater than or equal to 10⁴ M⁻¹. ua.pt

| Parameter | Value | Source |

|---|---|---|

| Stoichiometry (Perfluoroheptanoate:β-CD) | 1:1 | ua.ptacs.org |

| Apparent Inclusion Constant (Kₐ) | ≥10⁴ M⁻¹ | ua.pt |

Because the cyclodextrin effectively sequesters the hydrophobic tails of the surfactant monomers, it makes them unavailable for micelle formation. mdpi.com Consequently, a higher total concentration of the surfactant is required to reach the critical concentration of free monomers needed to form micelles. This results in a significant increase in the CMC. For instance, in the presence of 15 mM β-cyclodextrin, the CMC of this compound increases from approximately 83 mM to 114 mM. ua.pt Another study showed an increase from 104 mM to 116 mM. ua.pt This demonstrates that the inclusion complexation process directly disrupts and retards the formation of micellar aggregates. ua.ptua.pt

Spectroscopic Investigations of Host-Guest Interactions (e.g., ¹⁹F NMR)

The interaction of sodium perfluoroheptanoate (NaPFHept) with host molecules, such as β-cyclodextrin (β-CD), has been effectively investigated using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is highly sensitive to the local chemical environment of the fluorine atoms along the perfluoroalkyl chain.

When the perfluoroheptanoate anion is encapsulated within the hydrophobic cavity of a β-CD molecule, changes in the ¹⁹F NMR chemical shifts are observed. These shifts are the weighted averages of the fluorine atoms in their free and complexed states, as the host-guest system undergoes rapid exchange on the NMR timescale. Research has shown that the inclusion of the perfluoroheptanoate guest within the β-CD host leads to a deshielding of the fluorine atoms, resulting in downfield shifts in the ¹⁹F NMR spectrum. This is in contrast to the shielding effect observed when perfluoroheptanoate molecules self-associate to form micelles.

Studies monitoring these chemical shift variations have confirmed the formation of a 1:1 inclusion complex between the perfluoroheptanoate anion and β-cyclodextrin. By analyzing the changes in chemical shifts as a function of the concentration of either the host or the guest, it is possible to determine the stoichiometry and the binding (or inclusion) constant of the complex. The method of continuous variations (Job's plot) has been used in these NMR studies to confirm the 1:1 stoichiometry. The main driving force for this complexation is the hydrophobic interaction, which encourages the fluorinated chain to enter the cyclodextrin cavity to minimize contact with the surrounding aqueous environment.

A study on the aggregation of sodium perfluoroheptanoate in the presence of β-CD used ¹⁹F NMR to monitor the chemical shifts of the various fluorine atoms in the perfluoroheptanoate chain. The findings indicated a competition between the self-association of the surfactant and its inclusion into the β-CD cavity. The analysis of this data allowed for the determination of the critical micelle concentration (CMC) both in the absence (104 mM) and presence (116 mM) of β-cyclodextrin, demonstrating that the host-guest interaction can influence the self-assembly behavior of the surfactant.

Table 1: Effect of β-Cyclodextrin on the Critical Micelle Concentration (CMC) of Sodium Perfluoroheptanoate as Determined by ¹⁹F NMR

| Condition | CMC (mM) |

|---|---|

| In absence of β-Cyclodextrin | 104 |

| In presence of β-Cyclodextrin | 116 |

Data sourced from studies on sodium perfluoroheptanoate aggregation.

Surface Activity and Interfacial Phenomena

Detailed experimental data specifically quantifying the surface tension and adsorption parameters for this compound are not extensively available in the reviewed literature. However, the principles governing its behavior can be described based on the general properties of short-chain anionic perfluorinated surfactants.

Surface Tension Reduction Mechanisms

This compound, as a fluorinated surfactant, is expected to be highly effective at reducing the surface tension of water. This capability stems from its amphiphilic structure, which consists of a hydrophilic carboxylate head group (-COONa) and a hydrophobic, as well as lipophobic, perfluoroalkyl tail.

The mechanism of surface tension reduction involves the migration of the surfactant monomers to the air-water interface. To minimize the unfavorable interaction between the fluorinated tail and the aqueous bulk phase, the molecules arrange themselves at the interface with the hydrophobic tails oriented towards the air and the hydrophilic heads remaining in the water. This adsorption disrupts the cohesive hydrogen-bonding network of water molecules at the surface, thereby lowering the surface tension.

The effectiveness of fluorinated surfactants like this compound in reducing surface tension is greater than that of their hydrocarbon counterparts due to the properties of the fluorocarbon chain. The larger volume and lower polarizability of the fluorocarbon tail lead to a more pronounced tendency to escape the aqueous phase, resulting in a more densely packed monolayer at the interface and a greater reduction in surface tension, even at low concentrations. The surface tension continues to decrease as more surfactant is added until the critical micelle concentration (CMC) is reached, at which point the surface tension typically plateaus.

Adsorption at Air/Solution Interfaces

The accumulation of this compound at the air/solution interface is a key aspect of its surface activity. This positive adsorption can be quantified by the surface excess concentration (Γ), which is the amount of surfactant adsorbed per unit area of the interface relative to the bulk concentration.

The adsorption process is thermodynamically driven by the reduction in the free energy of the system achieved by sequestering the fluorophobic tails from the water. The extent of adsorption increases with the bulk concentration of the surfactant. Initially, at very low concentrations, the adsorption is proportional to the concentration. As the concentration increases, the interface begins to saturate with surfactant molecules.

Once the interface is fully saturated, further increases in surfactant concentration lead to the formation of micelles in the bulk solution. This concentration is the CMC. Above the CMC, the concentration of monomers in the bulk and the surface excess concentration at the interface remain relatively constant. The adsorption behavior is influenced by factors such as temperature, pH, and the presence of electrolytes in the solution, which can affect the electrostatic interactions between the hydrophilic head groups and alter the CMC and packing at the interface. nih.govitrcweb.org

Advanced Analytical Characterization and Detection Methodologies

Chromatographic Separation Techniques

Chromatography is the cornerstone of PFAS analysis, enabling the separation of complex mixtures into individual components. For Sodium 7H-perfluoroheptanoate and related substances, both liquid and gas chromatography are employed, each with distinct advantages and applications.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS)

Liquid chromatography, particularly when paired with mass spectrometry, stands as the most prevalent and effective method for the analysis of ionic and non-volatile PFAS like this compound. nih.gov This is largely due to the compound's suitability for detection in its anionic form via electrospray ionization in negative mode (ESI-). tandfonline.com The versatility of LC-MS allows for various configurations to enhance detection and characterization.

For the quantitative analysis of specific, known PFAS compounds, tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. mdpi.comnih.gov This targeted approach offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. In a typical LC-MS/MS setup, the mass spectrometer isolates the precursor ion of this compound, fragments it, and then detects a specific product ion. This process significantly reduces background noise and matrix interferences, allowing for very low detection limits. nih.gov

The MRM technique is crucial for regulatory monitoring and has been incorporated into standardized methods, such as EPA Method 537.1, for the analysis of PFAS in drinking water. epa.govepa.gov The high selectivity of MRM helps to minimize interferences from complex sample matrices. wikipedia.org

A study detailing a method for the simultaneous determination of 27 PFAS in drinking water using UHPLC-MS/MS in MRM mode reported excellent linearity and precision, with relative standard deviations ranging from 1.6% to 4.6%. sigmaaldrich.com

| Analytical Parameter | LC-MS/MS (MRM) |

| Principle | Monitors specific precursor-to-product ion transitions. |

| Primary Use | Targeted quantitative analysis. |

| Selectivity | High, minimizes matrix effects. wikipedia.org |

| Sensitivity | Very high, achieves low detection limits. researchgate.net |

| Example Application | Quantifying known PFAS in drinking water as per EPA methods. epa.gov |

When the goal is to identify a broader range of known and unknown PFAS, high-resolution mass spectrometry (HRMS) is the preferred tool. d-nb.info Instruments like the Quadrupole-Orbitrap and Fourier-transform ion cyclotron resonance mass spectrometers (FT-ICR-MS) provide highly accurate mass measurements, enabling the determination of elemental compositions for detected compounds. researchgate.netdiva-portal.org This capability is invaluable for "suspect screening," where a sample is analyzed for a list of potential compounds based on their exact masses. nih.gov

HRMS allows for the retrospective analysis of data; a sample can be analyzed once, and the data can be repeatedly interrogated for new compounds as they become relevant. waters.com This non-targeted approach is essential for discovering novel and emerging PFAS that would be missed by targeted MRM methods. chromatographyonline.com For instance, a suspect screening workflow using a Q Exactive HF hybrid Quadrupole-Orbitrap mass spectrometer can identify numerous organofluorine substances by matching exact masses and examining MS2 fragmentation patterns. diva-portal.org

A study on biosolids employed LC-HRMS for both targeted analysis and suspect screening, successfully identifying seven additional PFAS not included in the targeted list, five of which had not been previously reported in environmental samples. d-nb.info

The faster analysis times offered by UHPLC also increase sample throughput, a critical factor for laboratories handling large numbers of environmental samples. mdpi.com The combination of UHPLC with sensitive MS/MS detection has pushed the limits of detection (LODs) for many PFAS into the sub-nanogram-per-liter range. mdpi.commdpi.com

Advancements in UHPLC have improved detection limits and chromatographic separation, which aids in the accurate quantification of a greater number of PFAS compounds. chromatographyonline.com

| Chromatography Advancement | Impact on Analysis |

| Smaller Particle Size Columns (<2 µm) | Increased separation efficiency, sharper peaks. chromatographyonline.commdpi.com |

| Higher Operating Pressures | Faster analysis times, increased sample throughput. mdpi.com |

| Improved Resolution | Better separation of isomers and complex mixtures. chromatographyonline.com |

| Enhanced Sensitivity | Lower limits of detection (LOD). mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Suspect Screening (e.g., Orbitrap, FT-ICR-MS)

Gas Chromatography (GC) with Mass Spectrometry (MS)

While LC-MS is the dominant technique, Gas Chromatography coupled with Mass Spectrometry (GC-MS) serves as a complementary method, particularly for more volatile or semi-volatile PFAS and their precursors. restek.comthermofisher.com For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility for GC analysis. However, recent studies have shown that some perfluorocarboxylic acids (PFCAs) can be analyzed by GC-MS without derivatization, although this is less common. tandfonline.comrestek.com

GC-MS is considered a "gold standard" for the positive identification of many organic compounds due to its highly specific and reproducible fragmentation patterns. wikipedia.org

Within GC-MS, different ionization techniques can be used to generate ions for mass analysis.

Electron Impact (EI) Ionization: This is a "hard" ionization technique where high-energy electrons bombard the analyte molecules, causing extensive and reproducible fragmentation. tandfonline.com The resulting mass spectrum is a characteristic fingerprint of the molecule, which can be compared against spectral libraries for identification. epa.gov EI is effective for screening PFCAs using group-specific fragments. tandfonline.comrestek.com

Chemical Ionization (CI): This is a "soft" ionization technique that uses a reagent gas (like methane) to ionize the analyte through proton transfer or other gentle reactions. tandfonline.com CI produces less fragmentation than EI, often preserving the molecular ion, which is useful for confirming the molecular weight of the compound. restek.comepa.gov Both positive (PCI) and negative (NCI) chemical ionization modes can be employed to confirm the identity of PFAS. tandfonline.comepa.gov

A study developing a workflow for PFAS analysis using GC-High Resolution Mass Spectrometry constructed a custom database with spectra from EI, PCI, and NCI modes to improve the identification of fluorinated compounds. epa.govnih.gov

Isomer Distribution Analysis

The manufacturing process of fluorinated compounds significantly influences their isomeric composition. Processes like electrochemical fluorination (ECF) typically yield a mixture of linear and branched isomers, with branched isomers constituting 20-30% of the product. utoronto.ca In contrast, telomerization produces almost exclusively the linear isomer. utoronto.ca This difference in isomer profiles allows for source tracking of environmental contamination. researchgate.net

Analysis of the isomer distribution of this compound and related perfluoroalkyl acids (PFAAs) is predominantly carried out using high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS). nih.gov For instance, the analysis of PFOA isomers in human blood has been performed using GC/MS with chemical ionization. nih.gov Studies on environmental samples have found that linear and branched isomers exhibit different behaviors; linear isomers tend to sorb more strongly to soil and sediment, while branched isomers may be more mobile in groundwater. acs.org The separation and quantification of these isomers are critical, as their physicochemical properties and environmental transport can differ. acs.org Analytical methods often employ specialized chromatography columns and gradient elution programs to achieve separation of the various structural isomers. publish.csiro.au

Table 1: Comparison of Linear and Branched Isomers of Perfluoroalkyl Acids

| Characteristic | Linear Isomers | Branched Isomers | References |

|---|---|---|---|

| Primary Production Method | Telomerization | Electrochemical Fluorination (ECF) | utoronto.ca |

| Sorption to Soil/Sediment | Higher affinity for sorption | Lower affinity; more mobile in water | acs.org |

| Bioaccumulation | Generally more bioaccumulative | Can be eliminated faster by organisms | acs.org |

| Analytical Separation | Requires high-resolution chromatographic techniques like UPLC-MS/MS or GC/MS | nih.govpublish.csiro.au |

Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) is a powerful technique for the separation of ionic compounds based on their net charge. shimadzu.com.sg For this compound, which exists as the 7H-perfluoroheptanoate anion in solution, anion-exchange chromatography is the applicable method. shimadzu.com.sg

The fundamental principle involves the interaction between the negatively charged carboxylate group of the analyte and a stationary phase composed of a resin or matrix derivatized with positively charged functional groups (anion exchanger). The sample is loaded onto the column under conditions that promote binding (e.g., low ionic strength buffer). knauer.net Elution of the bound anions is typically achieved by increasing the ionic strength of the mobile phase, for example, by applying a linear gradient of a salt solution like sodium chloride (NaCl). knauer.net The salt anions compete with the analyte for binding sites on the stationary phase, leading to the analyte's release and elution from the column. shimadzu.com.sg The pH of the mobile phase can also be adjusted to alter the charge state of the analyte and influence its retention. IEX is highly effective for separating charged molecules and can be used for purification and quantification. lcms.cz

Table 2: Principles of Anion-Exchange Chromatography for 7H-Perfluoroheptanoate

| Component | Description | Example/Function | References |

|---|---|---|---|

| Analyte | The molecule to be separated. | 7H-perfluoroheptanoate anion (negatively charged). | shimadzu.com.sg |

| Stationary Phase | A solid support (resin) with covalently attached positive functional groups. | Quaternary ammonium (B1175870) (Q) or Diethylaminoethyl (DEAE) groups. | knauer.net |

| Mobile Phase (Loading) | A buffer with low ionic strength to facilitate analyte binding. | 20 mM Tris/HCl buffer. | knauer.net |

| Mobile Phase (Elution) | A buffer with increasing salt concentration to elute the analyte. | A gradient of 0 to 1 M NaCl in the buffer. | knauer.net |

Spectroscopic and Spectrometric Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of this compound. Both proton (¹H) and fluorine-19 (¹⁹F) NMR are employed to provide detailed molecular insights. researchgate.net

¹H-NMR: In aqueous solutions prepared with deuterium (B1214612) oxide (D₂O), the ¹H-NMR spectrum is relatively simple. The signal from the single proton on the seventh carbon (the "7H") provides confirmation of the compound's identity. The residual water (HDO) signal in the solvent is often used as an internal reference. ua.pt

¹⁹F-NMR: ¹⁹F-NMR is particularly powerful for analyzing fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts, which makes the spectrum highly sensitive to the local chemical environment. ua.ptdiva-portal.org This sensitivity allows ¹⁹F-NMR to be used not only for structural confirmation but also to study intermolecular interactions, such as aggregation and micelle formation in solution. ua.pt Changes in the ¹⁹F chemical shifts of the different fluorine atoms along the carbon chain can indicate whether the molecule is in a monomeric state or part of a larger aggregate. ua.pt For referencing ¹⁹F-NMR spectra, an external standard such as hexafluorobenzene (B1203771) (C₆F₆) may be used. ua.pt

Table 3: NMR Spectroscopy Parameters for this compound Analysis

| Parameter | ¹H-NMR | ¹⁹F-NMR | References |

|---|---|---|---|

| Nucleus Observed | Proton (¹H) | Fluorine-19 (¹⁹F) | researchgate.net |

| Primary Use | Confirmation of the terminal CHF₂ group | Structural elucidation and study of molecular aggregation | ua.pt |

| Solvent | Deuterium Oxide (D₂O) | Deuterium Oxide (D₂O) | researchgate.net |

| Referencing | Internal (residual HDO peak) | External (e.g., C₆F₆) | ua.pt |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. msu.edu It is a valuable technique for identifying the functional groups present in a compound. For solid samples like this compound, spectra can be obtained by preparing a potassium bromide (KBr) disc, where a small amount of the sample is ground with KBr powder and pressed into a transparent disc. rsc.org

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structure. Key features would include:

C-F Vibrations: Very strong and intense absorption bands in the region of approximately 1100-1300 cm⁻¹, which are characteristic of the stretching vibrations of carbon-fluorine bonds.

Carboxylate (COO⁻) Vibrations: Strong absorption bands associated with the carboxylate anion. These typically appear as an asymmetric stretching vibration (around 1550-1650 cm⁻¹) and a symmetric stretching vibration (around 1400-1450 cm⁻¹).

C-H Vibrations: Weaker absorption bands corresponding to the stretching and bending of the single C-H bond in the molecule.

The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) provides a distinctive signature for the compound. msu.edu

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity | References |

|---|---|---|---|---|

| C-F (Perfluoroalkyl chain) | Stretching | 1100 - 1300 | Strong to Very Strong | msu.edu |

| -COO⁻ (Carboxylate) | Asymmetric Stretching | 1550 - 1650 | Strong | msu.edu |

| -COO⁻ (Carboxylate) | Symmetric Stretching | 1400 - 1450 | Variable to Strong | msu.edu |

Fluorescence Spectroscopy

This compound, like most PFAAs and simple ions, does not naturally fluoresce. horiba.com Therefore, direct detection by fluorescence spectroscopy is not feasible. However, its presence can be measured indirectly using fluorescent probes or dyes. horiba.com This technique relies on a molecule that changes its fluorescence properties (e.g., intensity, wavelength) upon binding or interacting with the target analyte. horiba.com

For instance, a detection system could be designed where a fluorescent dye is complexed with a quencher. The introduction of the perfluoroheptanoate anion could displace the quencher, leading to an increase in fluorescence intensity that is proportional to the analyte's concentration. Alternatively, a probe could be designed to specifically bind the analyte, causing a measurable shift in its excitation or emission spectrum. horiba.com For highly sensitive measurements, laser-induced fluorescence (LIF) can be utilized, which employs a laser as the excitation source to achieve very low detection limits. mdpi.com

Table 5: Principles of Indirect Detection via Fluorescence Spectroscopy

| Principle | Mechanism | Observable Change | References |

|---|---|---|---|

| Competitive Displacement Assay | The target analyte displaces a quencher or another molecule from a fluorescent probe. | Increase or decrease in fluorescence intensity. | horiba.com |

| Direct Binding to Probe | The target analyte binds directly to a specially designed fluorescent indicator. | Shift in excitation or emission wavelength; change in intensity. | horiba.comresearchgate.net |

| High-Sensitivity Detection | Utilizes a high-intensity laser for excitation. | Enables detection of extremely low concentrations. | mdpi.com |

Advanced Detection Strategies

The detection of this compound, especially at trace levels found in environmental samples, requires highly sensitive and selective advanced analytical methods. The most widely accepted and robust technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). epa.govmdpi.com This method offers excellent specificity by separating the analyte from matrix interferences chromatographically before detecting it based on its specific mass-to-charge ratio and fragmentation patterns. mdpi.com Regulatory bodies like the U.S. EPA have established standardized LC-MS/MS methods, such as EPA Method 537.1 for drinking water, for the analysis of various PFAS. mdpi.com The use of ultra-high-performance liquid chromatography (UHPLC) further enhances performance by providing faster analysis times and better resolution. mdpi.com

Emerging detection strategies aim to provide more rapid, portable, or cost-effective analysis. These include the development of novel nano-sensors designed for high selectivity towards PFAS. rsc.org Another area of research involves advanced oxidation or reduction processes (AOPs/ARPs). While primarily developed for degradation, the principles of these processes can be adapted for analytical purposes. mdpi.comnih.gov For example, the transformation products from a controlled reaction could be quantified to infer the original concentration of the parent compound.

Total Organic Fluorine (TOF) Analysis

Given the existence of thousands of distinct PFAS chemicals, analyzing each compound individually is impractical. acs.orgeurofins.com Total Organic Fluorine (TOF) analysis serves as a crucial screening method to measure the aggregate concentration of all organofluorine compounds in a sample, including knowns, unknowns, and precursors. eurofins.comdiva-portal.org This approach provides a more comprehensive assessment of the total PFAS burden. diva-portal.org The core principle of the most common TOF method, Combustion Ion Chromatography (CIC), involves the high-temperature combustion of a sample to mineralize all organic fluorine into hydrogen fluoride (B91410) (HF), which is subsequently quantified using ion chromatography. norden.orgnih.gov

The TOF method can be further categorized based on the initial sample preparation, which dictates the fraction of organofluorine measured:

Extractable Organic Fluorine (EOF): This method applies to an organic solvent extract of a sample. It quantifies the fraction of total organofluorine that is soluble in the chosen solvent. nih.gov

Adsorbable Organic Fluorine (AOF): In this technique, water is passed through an adsorbent material, typically activated carbon, which captures organic fluorine compounds. The adsorbent is then analyzed by CIC. nih.gov This method is selective for substances that can be adsorbed from the water phase. nih.gov

A significant finding in many studies is the "mass balance gap," where the sum of concentrations of individually measured (targeted) PFAS is often considerably lower than the total concentration measured by TOF or EOF analysis. diva-portal.orgnih.gov This discrepancy highlights the presence of numerous unidentified PFAS or their precursors in samples. diva-portal.org

Table 1: Comparison of Total Organic Fluorine (TOF) and Related Analytical Techniques

| Technique | Principle | Measurement Target | Key Advantages | Limitations |

| Combustion Ion Chromatography (CIC) | High-temperature oxidation of the sample, followed by ion chromatography to detect the resulting fluoride. norden.orgnih.gov | Total fluorine in the introduced sample (can be adapted for TOF, EOF, AOF). norden.org | Provides a quantitative measure of total fluorine, indicating overall PFAS presence. eurofins.comnorden.org | Does not identify individual PFAS compounds; can have higher detection limits than targeted methods. norden.org |

| Particle-Induced Gamma-Ray Emission (PIGE) | A non-destructive surface analysis technique where an accelerated proton beam excites fluorine atoms, causing the emission of specific gamma rays. norden.orgnih.gov | Total elemental fluorine (both organic and inorganic) on a sample's surface. norden.orgitrcweb.org | Non-destructive; provides rapid screening of solid materials. norden.org | Not specific to organic fluorine unless sample preparation removes inorganic fluoride; primarily a surface technique. norden.orgitrcweb.org |

| Total Oxidizable Precursors (TOP) Assay | A sample is chemically oxidized to transform precursor compounds into stable perfluoroalkyl carboxylic acids (PFCAs) that are then measured by targeted analysis. | Estimates the concentration of PFAS precursors that can be oxidized into terminal PFCAs. | Helps identify the presence of otherwise unquantified precursor compounds. | The conversion efficiency can vary for different precursors; does not capture all non-oxidizable PFAS. |

Sensor-Based Technologies for Environmental Monitoring

While laboratory-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for PFAS analysis, there is a growing demand for rapid, low-cost, and portable sensors for on-site environmental monitoring. mdpi.compreprints.orgrsc.org These emerging technologies offer the potential for real-time detection of contaminants like 7H-perfluoroheptanoate in water sources. preprints.orgresearchgate.net

Electrochemical sensors represent a leading category in this field. acs.orgunc.edu Since PFAS are generally electrochemically inactive, these sensors require surface functionalization with a recognition element that selectively binds the target analyte, inducing a measurable electrical signal change. rsc.orgrsc.org Key approaches include:

Molecularly Imprinted Polymers (MIPs): These are custom-made polymers with cavities designed to match the shape and functionality of a specific target molecule (e.g., PFOA). acs.orgrsc.org When the target PFAS binds to the MIP-coated electrode, it blocks or alters the electrochemical response of a redox probe, allowing for quantification. acs.org

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with an exceptionally large surface area, making them effective for capturing PFAS molecules. acs.org

MXenes: These two-dimensional nanomaterials, sometimes enhanced with silver nanoparticles, can bind PFAS through a combination of electrostatic and F-F interactions, causing a change in charge-transfer resistance that is proportional to the PFAS concentration. nih.gov

Optical nanosensors, which utilize principles like fluorescence or Surface-Enhanced Raman Scattering (SERS), are also being developed for their high sensitivity and real-time operational capabilities. preprints.orgrsc.org Current sensor research has largely focused on legacy compounds like PFOA and PFOS, but the platforms, particularly MIPs, can be adapted for other targets. mdpi.comrsc.org The selectivity of these sensors in complex environmental water containing multiple PFAS and interferents remains a critical area of development. unc.edumdpi.com

Table 2: Overview of Emerging Sensor Technologies for PFAS Detection

| Sensor Type | Recognition Mechanism | Transduction Method | Reported Target(s) | Key Features |

| Electrochemical MIP Sensor | A polymer with cavities templated for a specific PFAS molecule selectively binds the target. rsc.org | Voltammetry or Electrochemical Impedance Spectroscopy (EIS) measures changes in current or impedance. acs.orgunc.edu | PFOS, PFOA. acs.orgunc.edu | High selectivity potential; can be designed for specific analytes; suitable for field deployment. rsc.orgmdpi.com |

| MXene-Based Electrochemical Sensor | Electrostatic and F-F interactions between the MXene-nanoparticle composite and PFAS. nih.gov | Impedance spectroscopy measures changes in charge-transfer resistance. nih.gov | PFOS and other long-chain PFAS. nih.gov | Extremely high sensitivity reported (parts-per-quadrillion level); rapid detection. nih.gov |

| MOF-Based Sensor | Adsorption of PFAS molecules into the highly porous structure of the Metal-Organic Framework. acs.org | Electrical current changes are measured as the MOF captures the target. mdpi.com | PFOS. acs.orgmdpi.com | Very high surface area for efficient capture of analytes. acs.org |

| Optical/Fluorescent Sensor | Binding of PFAS to a specific dye or imprinted polymer causes a change in fluorescence or color. preprints.org | Fluorometry or Colorimetry detects changes in light emission or absorption. rsc.org | PFOA. preprints.org | Enables visual or light-based detection; high sensitivity. rsc.org |

Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound and other PFAS. organomation.com These compounds are often present at trace concentrations in complex matrices such as water, soil, and biological tissues, necessitating their isolation and concentration prior to instrumental analysis. organomation.comresearchgate.net Contamination control is paramount throughout the collection and preparation process. itrcweb.org

Solid-Phase Extraction (SPE) is the most widely adopted technique for preparing liquid samples. organomation.comresearchgate.net The methodology has evolved to improve the recovery of a wider range of PFAS, including short-chain compounds like 7H-perfluoroheptanoate, which were not efficiently captured by earlier methods. chromatographyonline.com

EPA Method 537.1: This method was developed for longer-chain PFAS and utilizes a polystyrene-divinylbenzene (SDVB) sorbent, which relies on hydrophobic interactions. chromatographyonline.com

EPA Method 533: Recognizing the poor recovery of short-chain PFAS with older methods, EPA Method 533 was developed. chromatographyonline.com It employs a Weak Anion Exchange (WAX) sorbent, which contains a positively charged ligand. chromatographyonline.com This allows for both hydrophobic and electrostatic (anion exchange) interactions, resulting in significantly better retention and recovery of short-chain and emerging PFAS like GenX. chromatographyonline.com

For solid matrices like soil and sediment, extraction techniques such as Microwave-Assisted Extraction (MAE) and Pressurized Liquid Extraction (PLE) are used to efficiently release PFAS into a solvent. organomation.com The resulting extracts often require a "clean-up" step, such as dispersive SPE (dSPE), to remove interfering substances before analysis. organomation.comresearchgate.net

Table 3: Common Sample Preparation and Extraction Protocols for PFAS Analysis

| Technique | Applicable Matrices | Target Analytes | Principle |

| Weak Anion Exchange (WAX) SPE | Drinking Water, Surface Water. chromatographyonline.com | Short-chain and long-chain PFAS (e.g., EPA Method 533). chromatographyonline.com | A sorbent with both hydrophobic and positively charged functional groups captures PFAS via multiple interaction modes. chromatographyonline.com |

| Hydrophobic SPE | Drinking Water. chromatographyonline.com | Primarily long-chain PFAS (e.g., EPA Method 537.1). chromatographyonline.com | A non-polar sorbent (e.g., SDVB) retains PFAS based on the hydrophobicity of their fluorinated tail. chromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Water Samples. organomation.com | General PFAS. | PFAS are partitioned from the aqueous sample into an immiscible organic solvent. organomation.com |

| Dispersive SPE (dSPE) | Sample Extracts (e.g., from soil, dust). researchgate.net | General PFAS. | A sorbent is mixed directly with the sample extract to remove interfering compounds before analysis. researchgate.net |

| Pressurized Liquid Extraction (PLE) | Solid Matrices (Soil, Sediment, Tissues). organomation.com | General PFAS. | Uses elevated temperature and pressure to accelerate the extraction of analytes from a solid sample into a solvent. organomation.com |

Environmental Remediation and Management Strategies

Ex Situ Remediation Technologies

Ex situ remediation involves the excavation or pumping of contaminated soil or water for treatment at the surface. This approach allows for greater control over treatment conditions but can be more costly and disruptive than in situ methods.

Adsorption-Based Methods (Granular Activated Carbon, Ion Exchange Resins, Novel Adsorbents)

Adsorption is a widely used ex situ technique for removing PFAS from water. mdpi.com It involves the physical and chemical process of accumulating a substance at the interface between liquid and solid phases. epa.gov

Granular Activated Carbon (GAC): GAC is a highly porous material with a large surface area, making it an effective adsorbent for many organic contaminants, including PFAS. epa.govpnnl.gov It has been demonstrated to be effective in removing long-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) from drinking water. epa.govnj.gov However, its efficiency for shorter-chain PFAS can be lower due to slower sorption kinetics and lower sorption capacities. pnnl.gov The effectiveness of GAC is also influenced by factors such as water chemistry (pH, temperature), the presence of other organic matter, and the specific properties of the carbon used. nj.gov

Ion Exchange (IX) Resins: IX resins are another proven technology for PFAS removal. itrcweb.org These are porous, polymeric materials that exchange ions with the contaminants in the water. epa.gov Anion exchange resins, which are positively charged, are effective in removing negatively charged contaminants like PFAS. epa.gov Similar to GAC, the performance of IX resins can be affected by the presence of competing ions and other organic matter in the water. mdpi.com Research has shown that certain resins can effectively remove a range of PFAS, including both long- and short-chain compounds. mdpi.com

Novel Adsorbents: Research is ongoing to develop new adsorbent materials with higher efficiency and selectivity for PFAS removal. pnnl.gov These include biochar, activated carbon-clay blends, and organoclays. epa.gov One promising area of research involves metal-organic frameworks (MOFs), such as the zirconium-based NU-1000, which has shown outstanding adsorption capacities and ultrafast kinetics for a range of PFAS, including perfluorinated carboxylic acids (PFCAs) similar in structure to Sodium 7H-perfluoroheptanoate. acs.org These novel materials offer the potential for more efficient and cost-effective treatment solutions in the future. acs.org

Table 1: Comparison of Adsorption-Based Remediation Technologies for PFAS

| Technology | Mechanism | Advantages | Limitations | Reported Removal Efficiency for PFAS |

|---|---|---|---|---|

| Granular Activated Carbon (GAC) | Physical adsorption onto porous carbon media. epa.gov | Well-established technology, effective for long-chain PFAS. epa.govnj.gov | Less effective for short-chain PFAS, potential for competitive adsorption. pnnl.gov | >90% for PFOA and PFOS in some cases. nj.gov |

| Ion Exchange (IX) Resins | Exchange of ions between the resin and PFAS molecules. epa.gov | Can be highly selective for PFAS, effective for a range of chain lengths. mdpi.com | Can be fouled by other water constituents, requires regeneration. mdpi.com | High removal efficiencies reported for various PFAS. mdpi.com |

| Novel Adsorbents (e.g., MOFs) | Adsorption through various interactions (e.g., hydrogen bonding, electrostatic). acs.org | Potentially higher capacity and faster kinetics than GAC/IX. acs.org | Mostly in research and development stage, cost and scalability can be a concern. pnnl.gov | NU-1000 MOF showed 75-98% removal of various PFAS from groundwater within 10 minutes. acs.org |

Thermal Treatment and Incineration Approaches

Thermal treatment methods use high temperatures to destroy PFAS compounds. These are destructive technologies, aiming to break the strong carbon-fluorine bonds that make these chemicals so persistent. fehrgraham.com

Incineration: High-temperature incineration is a potential method for the complete destruction of PFAS in contaminated soils and concentrated liquid wastes. cswab.org Research has shown that temperatures exceeding 950°C can achieve high destruction efficiency for some fluorinated compounds. cswab.org However, there are concerns about the potential for incomplete combustion and the formation of harmful byproducts. nih.gov

Thermal Desorption: This process involves heating contaminated soil to vaporize the PFAS, which are then collected and treated. nih.gov It is considered less energy-intensive than incineration and can be effective for various organic contaminants. nih.gov The effectiveness and potential for byproduct formation during thermal desorption of this compound would require specific investigation.

Supercritical Water Oxidation (SCWO): SCWO is a destructive technology that uses the unique properties of water above its critical point (374°C and 221 bar) to oxidize and break down organic compounds. itrcweb.org It has shown promise for the destruction of PFAS in liquid waste streams. itrcweb.org

Soil Washing and Soil Flushing Techniques

Soil washing is an ex situ process that uses a liquid solution to transfer contaminants from the soil to the liquid phase. perpetuum.no This process is generally more effective for coarser soil fractions like sand and gravel, while finer particles like clay and silt can be more challenging to clean. perpetuum.nouni-augsburg.de The contaminated washing fluid then requires further treatment to remove the PFAS. europa.eu Mobile soil washing plants have been developed that can clean up to 30 tons of soil per hour with a removal efficiency of up to 98% for certain contaminants. bauer.de

Soil flushing is a similar, often in situ, technique where a solution is passed through the contaminated soil to leach out the contaminants. The contaminated leachate is then collected and treated.

Electrochemical Oxidation for PFAS Destruction

Electrochemical oxidation is a promising destructive technology for treating PFAS in water. frontiersin.org This process uses an electric current to generate highly reactive species, such as hydroxyl radicals, at the surface of an anode, which then attack and break down the PFAS molecules. frontiersin.orgnih.gov The effectiveness of this method depends on several factors, including the type of electrode material, current density, and the chemical composition of the water. nih.govacs.org Magnéli phase titanium suboxide (Ti₄O₇) anodes have shown particular promise, achieving significant degradation of PFOA and PFOS. rsc.orgacs.org Research indicates that electrochemical oxidation can achieve near-quantitative defluorination of some PFAS. nih.gov

In Situ Remediation Technologies

In situ remediation technologies treat the contamination in place, without the need for excavation or pumping. These methods are often less disruptive and can be more cost-effective for large areas of contamination.

Chemical Immobilization and Stabilization

Chemical immobilization, also known as stabilization, aims to trap PFAS within the soil matrix, thereby reducing their mobility and preventing them from leaching into groundwater. amazonaws.com This is not a destructive method but rather a containment strategy. perpetuum.no

This is achieved by adding amendments to the contaminated soil that bind with the PFAS. fehrgraham.com Common amendments include:

Granular Activated Carbon (GAC): GAC can be injected into the soil or mixed with it to adsorb PFAS and reduce their mobility. fehrgraham.com This method is considered most suitable for sites with low PFAS concentrations. fehrgraham.com

Biochar and Organoclays: These materials have also been investigated for their ability to sorb PFAS in soil. epa.gov

Cement: The addition of cement can physically solidify the soil-sorbent mixture, further reducing the leachability of the contaminants. epa.govnih.gov

Laboratory studies have shown that the combination of GAC and cement can significantly reduce the leachability of PFAS from contaminated soils, with immobilization rates ranging from 87.1% to 99.9%. epa.govnih.gov However, the long-term stability of these immobilized PFAS is still an area of active research. europa.euamazonaws.com

Use of Fixing Agents

One strategy for managing contaminated sites is the use of fixing agents or adsorbents to immobilize PFAS, preventing their migration into groundwater and surrounding ecosystems. diva-portal.org This process, often referred to as stabilization or solidification, involves adding materials to the soil or subsurface that bind with the contaminants. Colloidal activated carbon (CAC) is one such agent that can be injected into the subsurface. diva-portal.org The small carbon particles in a CAC suspension attach to soil particles and create a sorptive barrier, effectively sequestering PFAS like this compound from groundwater. diva-portal.org This method focuses on containment rather than destruction of the contaminant. diva-portal.orgconcawe.eu

In-situ Chemical Oxidation/Reduction

In-situ chemical oxidation (ISCO) and in-situ chemical reduction (ISCR) are remediation techniques that involve injecting chemical reagents into the subsurface to destroy contaminants in place. wikipedia.orgwikipedia.org

In-situ Chemical Oxidation (ISCO) utilizes strong oxidants such as permanganate, persulfate, or ozone to break down organic compounds. nih.govclu-in.org However, the chemical stability of perfluorinated compounds like this compound makes them highly resistant to oxidation. smolecule.comitrcweb.org The strength of the carbon-fluorine bond means that even powerful, non-selective oxidants may not effectively destroy these molecules under typical field conditions. nih.govitrcweb.org

In-situ Chemical Reduction (ISCR) employs reducing agents, such as zero-valent metals (e.g., zero-valent iron, ZVI), to transform contaminants into less toxic or less mobile forms. wikipedia.orgepa.gov While ISCR has proven effective for contaminants like chlorinated solvents and certain metals, its application to PFAS is challenging. epa.govfrtr.gov The highly fluorinated nature of this compound makes it a poor candidate for electron acceptance, thus limiting the efficacy of reductive transformation. wikipedia.org

The general consensus is that both ISCO and ISCR have limited effectiveness for the destruction of highly fluorinated compounds like this compound due to their inherent chemical recalcitrance. itrcweb.org

Table 1: Overview of In-situ Chemical Treatment Applicability

| Remediation Technology | General Principle | Applicability to this compound | Key Challenge |

|---|---|---|---|

| In-situ Chemical Oxidation (ISCO) | Destruction of contaminants via powerful oxidizing agents (e.g., persulfate, permanganate). wikipedia.orgnih.gov | Limited to Ineffective | The high strength of the carbon-fluorine (C-F) bond resists oxidative attack. smolecule.com |

| In-situ Chemical Reduction (ISCR) | Transformation of contaminants to less harmful forms via reducing agents (e.g., Zero-Valent Iron). wikipedia.orgepa.gov | Limited to Ineffective | The compound is not easily reduced due to its electron-rich fluorinated structure. |

Monitored Natural Attenuation (MNA) Considerations

Monitored Natural Attenuation (MNA) is a remediation approach that relies on natural processes to reduce contaminant concentrations to acceptable levels. claire.co.uk These processes include biodegradation, chemical degradation, sorption, and dilution. claire.co.uk For persistent compounds like PFAS, the destructive processes of biodegradation and chemical degradation are generally considered insignificant. cswab.orggsienv.com

Therefore, MNA for this compound would primarily depend on non-destructive attenuation mechanisms. gsienv.com Key considerations include:

Sorption: PFAS can adsorb to organic carbon and mineral surfaces in soil and aquifers. cswab.org This process can slow the migration of the contaminant plume, although it does not reduce the total mass of the compound. cswab.orggsienv.com

Matrix Diffusion: Contaminants can diffuse from more permeable zones (like sand) into less permeable zones (like clay), where they are effectively sequestered from the primary groundwater flow path. gsienv.com This can significantly retard the leading edge of a contaminant plume. gsienv.com

MNA for PFAS is viewed as a retention-based strategy rather than a degradation-based one. Its applicability depends on a thorough understanding of site-specific hydrogeology to ensure that these retention processes are sufficient to protect potential receptors. gsienv.com

Phytoremediation Potential

Phytoremediation is a low-cost, plant-based technology used to remediate contaminated soil and water. nih.gov The process can involve several mechanisms, including phytoextraction (uptake and accumulation of contaminants in harvestable plant tissues), phytostabilization (immobilization of contaminants in the soil), and phytovolatilization (uptake and transpiration of contaminants). nih.gov

Research into the phytoremediation of PFAS has shown that some plants can uptake these compounds, with accumulation varying by plant species and the specific PFAS molecule (e.g., chain length). While studies have been conducted on related compounds like PFOA, specific data on the phytoremediation potential for this compound is limited. itrcweb.orgsci-hub.se The effectiveness of this technique would hinge on identifying plant species capable of efficiently taking up and either accumulating or transforming this specific compound without causing harm to the plant itself.

Wastewater Treatment Solutions Utilizing this compound

In a notable shift from being a contaminant to be removed, this compound has been investigated for its potential utility in wastewater treatment applications, specifically for the removal of heavy metals. smolecule.com

Binding of Heavy Metals (Lead, Mercury)

Research has indicated that this compound can be used as an agent to bind with and remove certain heavy metals, including lead (Pb) and mercury (Hg), from wastewater. smolecule.com Its properties as a surfactant enable it to interact with metal ions in aqueous solutions, facilitating their separation from the water. smolecule.com This suggests a potential application in industrial wastewater streams where heavy metal contamination is a concern. smolecule.comcitizen.co.jpsamsung.com

Table 2: Application in Heavy Metal Removal

| Application Area | Target Contaminants | Compound Used | Reported Function |

|---|---|---|---|

| Wastewater Treatment | Lead (Pb), Mercury (Hg) smolecule.com | This compound | Binds to heavy metals, facilitating their removal from water. smolecule.com |

Mechanisms of Metal Sequestration

The mechanism by which this compound sequesters heavy metals is rooted in its molecular structure and chemical properties as a fluorosurfactant. The molecule possesses two distinct regions: a negatively charged, hydrophilic carboxylate group (-COO⁻) and a long, hydrophobic perfluoroalkyl tail.

The primary mechanisms of metal sequestration are believed to involve:

Electrostatic Interaction and Chelation: The negatively charged carboxylate "head" of the molecule can directly bind to positively charged heavy metal cations (like Pb²⁺ and Hg²⁺) through electrostatic attraction. nih.gov This interaction is similar to the chelation process, where a ligand binds to a central metal ion. nih.gov

Micelle Formation: As a surfactant, at concentrations above a certain threshold (the critical micelle concentration), the molecules can aggregate into spherical structures called micelles. The hydrophobic tails orient towards the interior of the micelle, creating a non-polar core, while the hydrophilic heads face outward into the water. Metal ions can be entrapped within these micellar structures, effectively sequestering them from the aqueous solution and allowing for their removal. researchgate.netacs.org

These mechanisms allow this compound to act as an effective sequestering agent, capturing toxic heavy metals and enabling their separation from wastewater. smolecule.com

Advanced Applications and Emerging Research Directions

Role as a Reference Compound in PFAS Research